molecular formula C8H7F3N2O B2857556 N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine CAS No. 1824791-86-7

N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine

Cat. No. B2857556
CAS RN: 1824791-86-7
M. Wt: 204.152
InChI Key: HMHQHUNAOJUMDW-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine, commonly known as TFP, is a chemical compound that has been extensively used in scientific research. TFP is a versatile compound with multiple applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

TFP is a potent inhibitor of metalloproteases, which are enzymes that play a crucial role in many biological processes, including cell growth, differentiation, and apoptosis. TFP inhibits metalloproteases by forming a covalent bond with the zinc ion at the active site of the enzyme, thereby preventing the enzyme from functioning properly.
Biochemical and Physiological Effects:
TFP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-metastatic activities. TFP has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. TFP has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby reducing the blood supply to tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of TFP is its versatility, which allows it to be used in various chemical reactions. TFP is also relatively stable and can be stored for extended periods without significant degradation. However, TFP has some limitations, including its toxicity and the need for careful handling during laboratory experiments.

Future Directions

TFP has the potential for further research in various fields, including medicinal chemistry, pharmacology, and biochemistry. Future research could focus on developing new TFP derivatives with improved potency and selectivity for metalloproteases. Additionally, TFP could be used as a tool for studying the role of metalloproteases in various biological processes, including cancer progression and angiogenesis.

Synthesis Methods

TFP can be synthesized through a series of chemical reactions involving the condensation of pyridine-2-carbaldehyde with trifluoroacetone and hydroxylamine. The reaction yields TFP as a white crystalline solid with a melting point of 93-95°C.

Scientific Research Applications

TFP has been widely used in scientific research due to its ability to act as a nucleophile in various chemical reactions. It has been used as a reagent for the synthesis of various heterocyclic compounds, including pyridine and pyrimidine derivatives. TFP has also been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.

properties

IUPAC Name

(NE)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(13-14)5-6-3-1-2-4-12-6/h1-4,14H,5H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHQHUNAOJUMDW-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C/C(=N\O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1,1,1-Trifluoro-3-(pyridin-2-yl)propan-2-ylidene]hydroxylamine

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